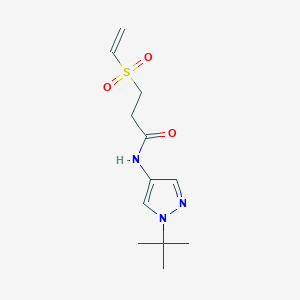
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as TBE-31, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. TBE-31 is a potent inhibitor of the proteasome, a complex enzyme that plays a crucial role in the degradation of intracellular proteins. In
Mécanisme D'action
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide functions as a reversible inhibitor of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide leads to the accumulation of misfolded and damaged proteins, ultimately causing cell death.
Biochemical and Physiological Effects:
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have significant effects on cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide induces apoptosis in cancer cells and has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is its high potency as a proteasome inhibitor. This makes it a valuable tool for studying the role of the proteasome in cellular processes and for developing new cancer therapies. However, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research involving N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide analogs with improved solubility and pharmacokinetic properties. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in clinical trials, with the ultimate goal of developing it into a viable cancer therapy.
Méthodes De Synthèse
The synthesis of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that starts with the reaction of tert-butylhydrazine with 4-bromo-1-butene to produce N-(1-tert-butylpyrazol-4-yl)but-3-en-1-amine. This intermediate is then reacted with ethenesulfonyl chloride to yield N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in cancer research. The proteasome is known to play a critical role in the regulation of cell cycle and apoptosis, making it a promising target for cancer therapy. N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-5-19(17,18)7-6-11(16)14-10-8-13-15(9-10)12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APROZDJPZSISBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

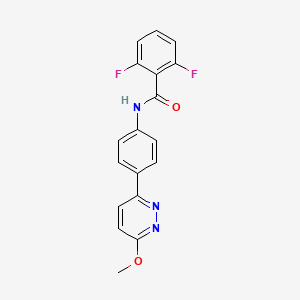
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)
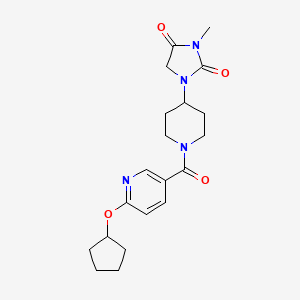

![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)
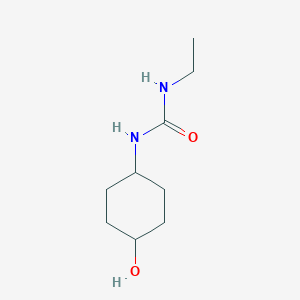
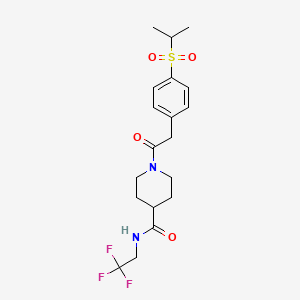
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)
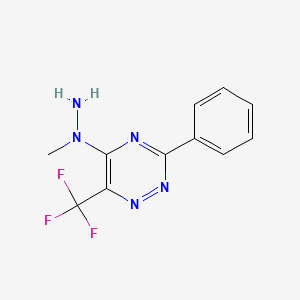

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)